molecular formula C14H18N2O2 B14722707 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)dipropan-1-one CAS No. 10579-40-5

1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)dipropan-1-one

Cat. No.: B14722707
CAS No.: 10579-40-5
M. Wt: 246.30 g/mol
InChI Key: ATLZNXXGKFYWKX-UHFFFAOYSA-N
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Description

1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)dipropan-1-one is a chemical compound with the molecular formula C14H14N2O2 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)dipropan-1-one typically involves the reaction of quinoxaline derivatives with appropriate reagents. One common method is the condensation of 2,3-dihydroquinoxaline with propanone derivatives under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)dipropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted quinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce 2,3-dihydroquinoxaline derivatives. Substitution reactions can lead to a wide range of substituted quinoxaline compounds with varying functional groups.

Scientific Research Applications

1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)dipropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives, which are of interest in organic synthesis and materials science.

    Biology: The compound and its derivatives have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored the use of quinoxaline derivatives in drug development, particularly for their potential as therapeutic agents.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)dipropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)diethanone: This compound is structurally similar but contains methyl groups instead of propanone groups.

    1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(2-propen-1-one): This compound has propenone groups instead of propanone groups.

Uniqueness

1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)dipropan-1-one is unique due to its specific substitution pattern and the presence of propanone groups. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

10579-40-5

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

1-(4-propanoyl-2,3-dihydroquinoxalin-1-yl)propan-1-one

InChI

InChI=1S/C14H18N2O2/c1-3-13(17)15-9-10-16(14(18)4-2)12-8-6-5-7-11(12)15/h5-8H,3-4,9-10H2,1-2H3

InChI Key

ATLZNXXGKFYWKX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(C2=CC=CC=C21)C(=O)CC

Origin of Product

United States

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